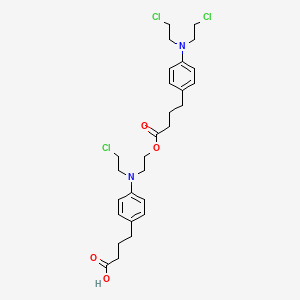

Chlorambucil Dimer Impurity

Description

Properties

Molecular Formula |

C28H37Cl3N2O4 |

|---|---|

Molecular Weight |

572.0 g/mol |

IUPAC Name |

4-[4-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl-(2-chloroethyl)amino]phenyl]butanoic acid |

InChI |

InChI=1S/C28H37Cl3N2O4/c29-15-18-32(19-16-30)25-11-7-24(8-12-25)4-2-6-28(36)37-22-21-33(20-17-31)26-13-9-23(10-14-26)3-1-5-27(34)35/h7-14H,1-6,15-22H2,(H,34,35) |

InChI Key |

OEWWULVKDVVUOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)CCCl |

Origin of Product |

United States |

Mechanistic Pathways of Chlorambucil Dimer Impurity Formation

Chemical Degradation Processes Leading to Dimerization

Chlorambucil (B1668637), like other nitrogen mustards, is susceptible to degradation through various processes, including hydrolysis, oxidation, and photodegradation. mdpi.comnih.gov These processes can generate highly reactive intermediates that can subsequently react with other chlorambucil molecules to form dimers. The principal mechanism involves the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbons bearing the chlorine atoms. pharmacologyeducation.org

Hydrolysis is a primary degradation pathway for chlorambucil in aqueous environments. nih.gov The process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom acts as an internal nucleophile to displace a chloride ion. This results in the formation of a highly strained and reactive aziridinium (B1262131) (ethyleneimmonium) ion intermediate. nih.gov

This aziridinium ion is highly electrophilic and susceptible to attack by nucleophiles. In the presence of water, the intermediate is attacked by a water molecule, leading to the formation of a monohydroxychlorambucil derivative, 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid. nih.govnih.gov A second hydrolysis event can form the dihydroxy derivative.

Dimerization can occur as a consequence of this hydrolytic pathway. A hydrolyzed chlorambucil molecule, now possessing a nucleophilic hydroxyl group, can attack the aziridinium ion intermediate of a non-hydrolyzed chlorambucil molecule. This intermolecular reaction would result in the formation of an ether-linked dimer. The rate of hydrolysis, and thus the potential for this type of dimerization, is pH-dependent, with the degradation rate being largely unaffected between pH 5 and 10 but decreasing at lower pH values. nih.gov

Nitrogen mustards can be degraded by strong oxidizing agents. mdpi.combohrium.com While specific studies detailing the oxidative dimerization of chlorambucil are scarce, general chemical principles suggest that oxidation could contribute to impurity formation. Oxidation could potentially generate radical intermediates on the chlorambucil molecule. These highly reactive radicals could then combine in a termination step to form a covalent bond, resulting in a dimer. However, this pathway is considered less likely than ionic mechanisms under typical storage conditions.

Exposure to light, particularly in the ultraviolet spectrum, can provide the energy needed to break chemical bonds and induce degradation. Photodegradation can lead to the formation of various reactive species. While the specific photochemistry of chlorambucil leading to dimerization is not extensively documented, it is plausible that light exposure could initiate reactions, similar to oxidative processes, that generate intermediates capable of forming a dimer.

The term "adduct" in the context of chlorambucil typically refers to its covalent binding to DNA nucleobases, which is the basis of its cytotoxic effect. wikipedia.orgdrugbank.com However, dimerization can be considered a form of self-adduct formation. The most chemically plausible mechanism for the formation of the chlorambucil dimer impurity is a direct intermolecular nucleophilic substitution reaction.

In this pathway, the lone pair of electrons on the tertiary amine nitrogen of one chlorambucil molecule acts as a nucleophile. This nucleophile attacks the electrophilic β-carbon of a 2-chloroethyl group on a second chlorambucil molecule, displacing the chloride leaving group. This self-alkylation reaction forms a direct nitrogen-carbon bond between two chlorambucil molecules, resulting in a dimer. This reaction may proceed directly (a bimolecular SN2 reaction) or via the formation of the aziridinium ion intermediate, which is then attacked by the second chlorambucil molecule.

Influence of Reaction Conditions on Dimerization Kinetics

The rate at which the chlorambucil dimer impurity forms is highly dependent on the surrounding chemical environment. Factors such as the solvent, pH, temperature, and presence of light can significantly influence the kinetics of the degradation and dimerization pathways.

The choice of solvent plays a critical role in the kinetics of the nucleophilic substitution reactions that lead to dimerization. tue.nl Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction rate. libretexts.org The effects can be broadly categorized based on the solvent's polarity and its ability to form hydrogen bonds (protic vs. aprotic).

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds. youtube.com They are effective at solvating both the aziridinium ion intermediate and the chloride leaving group, which can facilitate the initial ionization step (an SN1-like character). However, they also solvate the nucleophile (the nitrogen atom of another chlorambucil molecule or the hydroxyl group of hydrolyzed chlorambucil) through hydrogen bonding. youtube.comlibretexts.org This solvation shell can hinder the nucleophile's ability to attack the electrophile, potentially slowing down the SN2 dimerization reaction. libretexts.org The presence of water is, by definition, essential for the hydrolytic dimerization pathway.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) possess polarity to dissolve the reactants but lack acidic protons for hydrogen bonding. masterorganicchemistry.com In these solvents, the anionic leaving group is still stabilized, but the nucleophile is left relatively "naked" and unsolvated, making it more reactive. rammohancollege.ac.in Consequently, polar aprotic solvents generally accelerate the rate of SN2 reactions and would be expected to increase the rate of dimer formation via the self-alkylation pathway. masterorganicchemistry.com

Nonpolar Solvents: Solvents like hexane (B92381) or benzene (B151609) are generally poor at solvating charged species, including the aziridinium intermediate and the leaving group. rammohancollege.ac.in Reactions involving these charged species would be significantly slower in nonpolar solvents.

The following table summarizes the expected impact of different solvent types on the rate of chlorambucil dimerization via a nucleophilic substitution mechanism.

| Solvent Type | Example | Key Property | Effect on Nucleophile | Effect on Intermediate/Leaving Group | Expected Dimerization Rate (SN2 Pathway) |

|---|---|---|---|---|---|

| Polar Protic | Water, Ethanol | Forms hydrogen bonds | Strongly solvated, less reactive | Strongly solvated, stabilized | Slow |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Does not form hydrogen bonds | "Naked," highly reactive | Solvated, stabilized | Fast |

| Nonpolar | Hexane, Benzene | Low dielectric constant | Not solvated | Poorly solvated, destabilized | Very Slow |

pH-Dependent Dimerization Mechanisms

The formation of the chlorambucil dimer is significantly influenced by the pH of the solution. The dimerization process is understood to proceed through the formation of a highly reactive aziridinium ion intermediate from one molecule of chlorambucil. This intermediate is then susceptible to nucleophilic attack by a second molecule of chlorambucil.

The pH of the environment plays a critical role in this mechanism. Under neutral to alkaline conditions, the carboxylic acid group of a chlorambucil molecule is deprotonated, forming a carboxylate anion. This anion is a more potent nucleophile than the protonated carboxylic acid. Consequently, it can more readily attack the electrophilic aziridinium ion of another chlorambucil molecule, leading to the formation of an ester linkage and thus the dimer.

Table 1: Effect of pH on the Nucleophilicity of Chlorambucil and Postulated Impact on Dimerization Rate

| pH Condition | State of Carboxylic Acid Group | Nucleophilicity | Postulated Dimerization Rate |

| Acidic (pH < pKa) | Protonated (-COOH) | Low | Slower |

| Neutral to Alkaline (pH > pKa) | Deprotonated (-COO⁻) | High | Faster |

Temperature-Dependent Dimerization Kinetics

The rate of chemical reactions, including the formation of the chlorambucil dimer, is generally dependent on temperature. An increase in temperature typically leads to an increase in the reaction rate, as it provides the necessary activation energy for the formation of the transition state.

For the dimerization of chlorambucil, temperature affects several aspects of the reaction kinetics:

Formation of the Aziridinium Ion: The initial step of intramolecular cyclization to form the reactive aziridinium ion is an endothermic process that is accelerated at higher temperatures.

Nucleophilic Attack: The subsequent nucleophilic attack of a second chlorambucil molecule on the aziridinium ion is also temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the probability of a successful reaction.

Table 2: Postulated Effect of Temperature on Chlorambucil Dimerization Kinetics

| Temperature | Kinetic Energy of Molecules | Rate of Aziridinium Ion Formation | Rate of Dimer Formation |

| Low | Low | Slow | Slow |

| High | High | Fast | Fast |

Catalytic Influences on Dimerization

The dimerization of chlorambucil can be influenced by the presence of catalysts, which can accelerate the reaction without being consumed in the process. Both acidic and basic catalysts can potentially play a role in the formation of the dimer impurity.

Acid Catalysis: In the presence of an acid, the hydroxyl group of the dihydroxychlorambucil (a hydrolysis product) can be protonated, making it a better leaving group and facilitating the formation of the aziridinium ion. However, as mentioned earlier, highly acidic conditions can also protonate the carboxylate, reducing its nucleophilicity. Therefore, the effect of acid catalysis can be complex and pH-dependent.

Base Catalysis: Basic conditions can deprotonate the carboxylic acid group of chlorambucil, increasing its nucleophilicity and thereby accelerating the rate of nucleophilic attack on the aziridinium ion. This suggests that basic catalysts would likely enhance the rate of dimer formation.

The presence of certain metal ions could also potentially catalyze the dimerization reaction, although specific studies on this aspect for chlorambucil are not detailed in the provided search results.

Dimerization as a Process-Related Impurity

The Chlorambucil Dimer Impurity is classified as a process-related impurity, meaning its formation is linked to the manufacturing process of the drug substance. daicelpharmastandards.com Its presence can be influenced by the quality of starting materials, the specific reaction conditions, and the reagents and catalysts employed during synthesis.

Role of Starting Materials and Intermediates in Dimer Precursor Formation

The purity of the starting materials used in the synthesis of chlorambucil is critical in preventing the formation of impurities, including the dimer. If the starting materials contain impurities with reactive functional groups, these can potentially react with chlorambucil or its intermediates to form various side products.

More directly, the intermediates formed during the synthesis of chlorambucil can act as precursors to the dimer. For instance, if the reaction conditions allow for the accumulation of the reactive aziridinium ion intermediate without immediate conversion to the desired product, the likelihood of this intermediate reacting with another chlorambucil molecule to form the dimer increases. Inadequate control of reaction parameters such as temperature and pH can lead to the formation of such precursors.

Side Reactions during Chlorambucil Synthesis Leading to Dimer

The primary synthetic route to chlorambucil involves several steps, and at each stage, there is a potential for side reactions to occur. The formation of the dimer is one such side reaction. This can happen if a molecule of chlorambucil, or a closely related intermediate, acts as a nucleophile and attacks the reactive aziridinium intermediate of another molecule.

This side reaction is in competition with the desired main reaction. The extent to which the dimerization occurs depends on the specific reaction conditions. For example, in an aqueous environment, the hydrolysis of the aziridinium ion to form the corresponding diol is a competing reaction. The relative rates of dimerization versus hydrolysis will be influenced by factors such as the concentration of chlorambucil, the pH, and the temperature.

Impact of Reagents and Catalysts on Dimerization Pathways

The choice of reagents and catalysts used in the synthesis of chlorambucil can have a significant impact on the formation of the dimer impurity. As discussed, acidic or basic reagents and catalysts can influence the rate of dimerization by altering the reactivity of the functional groups involved. daicelpharmastandards.com

For instance, the use of a strong base in a particular step could deprotonate the carboxylic acid of chlorambucil, making it a more potent nucleophile and favoring the dimerization pathway. Similarly, the presence of certain catalysts could lower the activation energy for the formation of the aziridinium ion, leading to a higher concentration of this reactive intermediate and an increased chance of dimer formation. Therefore, careful selection and control of the amount of reagents and catalysts are essential to minimize the formation of the chlorambucil dimer and other process-related impurities.

Dimerization as a Degradation Product

The formation of the Chlorambucil Dimer Impurity is a multi-step process intrinsically linked to the primary degradation pathway of chlorambucil. The structure of the dimer, identified as 4-(4-((2-((4-(4-(BIS(2-CHLOROETHYL)AMINOPHENYL)BUTANOYL)OXY)ETHYL)(2-CHLOROETHYL)AMINO)PHENYL)BUTANOIC ACID, reveals that it is formed from two molecules of chlorambucil through a process involving hydrolysis followed by esterification.

The initial and rate-limiting step in the degradation of chlorambucil in an aqueous environment is the hydrolysis of one of its reactive 2-chloroethyl groups to form a hydroxyethyl (B10761427) derivative. This primary degradation product is known as 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid. nih.govnih.gov This hydrolysis reaction is influenced by pH, with studies indicating that the degradation rate of chlorambucil is lower at acidic pH and increases as the pH becomes neutral to alkaline. nih.gov

Following the formation of this hydroxyethyl intermediate, a subsequent intermolecular esterification reaction can occur. In this step, the carboxylic acid group of a second, intact chlorambucil molecule reacts with the newly formed hydroxyl group of the hydrolyzed chlorambucil molecule. This reaction results in the formation of a stable ester linkage, creating the dimeric impurity. This two-step pathway highlights that the presence of water is a critical factor in initiating the degradation cascade that leads to dimerization.

Dimer Formation during Storage and Handling

The conditions under which chlorambucil is stored and handled play a significant role in the rate of its degradation and, consequently, the formation of the dimer impurity. Factors such as temperature, humidity, and light exposure can accelerate the degradation process.

Proper storage in a refrigerator, as is often recommended for chlorambucil, is crucial for minimizing its degradation. jocpr.com Higher temperatures can increase the rate of the initial hydrolysis reaction, thereby providing more of the necessary hydroxyethyl intermediate for the subsequent dimerization. The presence of moisture is a direct contributor to hydrolysis, making control of humidity during storage essential. nih.gov Studies have shown that chlorambucil is more stable when stored in a frozen state. dcu.ie

The physical state of the drug also impacts its stability. In solid dosage forms, the mobility of molecules is restricted, which generally slows down degradation reactions compared to solutions. However, the presence of even trace amounts of moisture within the formulation can be sufficient to initiate hydrolysis over time.

Below is a table summarizing the key factors during storage and handling that can influence the formation of the Chlorambucil Dimer Impurity.

| Factor | Influence on Dimer Formation | Rationale |

| Temperature | Increased temperature accelerates formation. | Provides the activation energy for both the initial hydrolysis of chlorambucil and the subsequent esterification reaction. |

| Moisture/Humidity | Higher moisture levels increase the rate of formation. | Water is a necessary reactant for the initial hydrolysis step that produces the hydroxyethyl intermediate required for dimerization. |

| Light | Exposure to intense light can increase degradation. dcu.ie | Light can provide the energy to promote various chemical reactions, including the degradation of chlorambucil. |

| pH (in solution) | Formation is favored at neutral to alkaline pH. nih.gov | The rate of the initial hydrolysis of chlorambucil is pH-dependent, being slower at lower pH values. |

Interaction with Excipients and Container-Closure Systems Inducing Dimerization

The formulation of a drug product involves the use of various excipients, and the final product is packaged in a container-closure system. Both of these can potentially interact with the active pharmaceutical ingredient and influence its stability.

Interaction with Excipients:

Excipients are generally considered inert, but they can contain reactive impurities or degrade over time to produce substances that can react with the drug. For instance, excipients with a high moisture content can provide the water necessary for the initial hydrolysis of chlorambucil. The micro-pH within a solid dosage form, which can be influenced by acidic or basic excipients, may also affect the local rate of hydrolysis. scirp.org

While direct catalytic effects of common excipients on chlorambucil dimerization have not been extensively documented in publicly available literature, the potential for such interactions should be considered during formulation development. Compatibility studies are crucial to identify any excipients that may accelerate the degradation of chlorambucil and the formation of the dimer impurity.

Interaction with Container-Closure Systems:

The container-closure system is designed to protect the drug product from the external environment. However, components of the system can themselves be a source of interaction. For example, plasticizers, antioxidants, or other additives from plastic containers or elastomeric closures can leach into the drug product. While there is no specific evidence in the reviewed literature of leachables directly catalyzing chlorambucil dimerization, the possibility of such interactions warrants consideration, especially for liquid formulations where the drug is in intimate contact with the packaging components for an extended period. nih.gov

Furthermore, the container-closure system's ability to protect the drug product from moisture and light is critical. A system with poor barrier properties will allow environmental moisture and light to penetrate, thereby accelerating the degradation of chlorambucil and the subsequent formation of the dimer impurity. dcu.ie For example, chlorambucil has been observed to adsorb to polyvinyl chloride (PVC) infusion bags, which could potentially concentrate the drug and alter its degradation kinetics. dcu.ie

The following table outlines potential interactions that could lead to the formation of the Chlorambucil Dimer Impurity.

| Interacting Component | Potential Mechanism of Dimerization Induction |

| Hygroscopic Excipients | Increase local moisture content, facilitating the initial hydrolysis of chlorambucil. |

| Excipients with Reactive Impurities | Trace acidic or basic impurities could alter the micro-pH, influencing the rate of hydrolysis. |

| Container-Closure System with Poor Moisture Barrier | Allows ingress of environmental moisture, promoting the hydrolysis step necessary for dimerization. |

| Leachables from Packaging | Potential for leached substances to act as catalysts or reactants in the degradation pathway, although specific instances for chlorambucil dimer are not documented. |

Structural Elucidation of Chlorambucil Dimer Impurities

Methodological Frameworks for Unknown Impurity Characterization

The process of characterizing an unknown impurity in a pharmaceutical substance is a systematic endeavor guided by regulatory frameworks such as those from the International Council for Harmonisation (ICH). rsc.org The primary goal is to unambiguously determine the chemical structure of any impurity present above a specified threshold (typically 0.1%). rsc.org

The general workflow for characterizing an unknown impurity like the Chlorambucil (B1668637) dimer involves several key stages:

Detection and Isolation: The initial step involves using a high-resolution separation technique, most commonly High-Performance Liquid Chromatography (HPLC), to detect and separate the impurity from the main API. If the impurity level is significant, preparative HPLC may be used to isolate a sufficient quantity of the pure impurity for subsequent spectroscopic analysis. nih.gov

Preliminary Analysis: Once isolated, initial analysis often begins with Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. rsc.org This provides the first crucial piece of information about its identity and can quickly suggest if it is a dimer or other related substance. nih.gov

Spectroscopic Elucidation: A suite of spectroscopic techniques is then employed for the definitive structural determination. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govyoutube.com

Structure Confirmation: The data from all analytical techniques are pieced together to propose a definitive structure. In some cases, the proposed structure is confirmed by synthesizing the impurity independently and comparing its analytical data to that of the isolated substance.

This structured approach ensures that all necessary information is gathered to confidently identify and control the impurity throughout the drug manufacturing process.

**3.2. Spectroscopic Approaches for Dimer Structure Determination

Spectroscopic methods are the cornerstone of structural elucidation for unknown compounds. youtube.comopenpubglobal.com For an impurity such as the Chlorambucil dimer, a combination of NMR and mass spectrometry provides complementary information necessary to piece together its complete chemical structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. youtube.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to map out atomic connectivity and spatial relationships. For the Chlorambucil dimer, both one-dimensional and two-dimensional NMR experiments are essential. nih.govresearchgate.net

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H NMR (Proton NMR): This technique identifies all the unique proton environments in the molecule. The spectrum provides information based on chemical shift (indicating the electronic environment of the proton), integration (the number of protons represented by a signal), and multiplicity (splitting patterns that reveal adjacent protons). In the context of a symmetrical Chlorambucil dimer, one would expect to see a set of signals that closely resembles that of the Chlorambucil monomer but with key differences in the chemical shifts of protons near the linkage point of the dimer.

¹³C NMR (Carbon NMR): This spectrum shows signals for all unique carbon atoms. It is particularly useful for identifying the total number of carbons in the molecule and detecting the presence of key functional groups like carbonyls (C=O). The ¹³C NMR spectrum of the dimer would be compared to that of Chlorambucil to identify new signals or shifts that indicate the point of dimerization.

Illustrative ¹H and ¹³C NMR Data for a Putative Chlorambucil Dimer (Impurity E Structure)

| Assignment | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.6 - 7.1 (multiplet) | 112 - 145 |

| -N(CH₂CH₂Cl)₂ | ~3.7 (multiplet) | ~53 |

| -N(CH₂CH₂Cl)₂ | ~3.6 (multiplet) | ~41 |

| -O-CH₂- | ~4.2 (triplet) | ~60 |

| Butanoic Acid Chain | 1.9 - 2.6 (multiplets) | 27, 33, 34 |

| Carbonyl (C=O) | - | ~173 (Ester), ~178 (Acid) |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace out the spin systems within the molecule, such as the protons along the butanoic acid chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together different fragments of the molecule. For the Chlorambucil dimer, HMBC correlations would be essential to confirm the linkage between the two monomer units, for instance, by showing a correlation from a proton on one unit to a carbon across the ester or ether linkage on the other unit. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is useful for determining the three-dimensional conformation of the molecule.

Expected 2D NMR Correlations for Chlorambucil Dimer Elucidation

| Technique | Purpose | Expected Key Correlations |

| COSY | Identify ¹H-¹H spin systems | Correlations between adjacent methylene (B1212753) (-CH₂-) groups in the butanoic acid chain. |

| HSQC | Correlate protons to their directly attached carbons | Each aliphatic and aromatic -CH- signal in the ¹H spectrum will show a cross-peak to its corresponding signal in the ¹³C spectrum. |

| HMBC | Connect molecular fragments through 2- and 3-bond ¹H-¹³C correlations | A correlation from the ester methylene protons (-O-CH₂-) to the carbonyl carbon (C=O) of the other monomer unit would confirm the ester linkage. |

| NOESY | Determine spatial proximity of protons | Correlations between aromatic protons and the adjacent methylene group protons of the butanoic acid chain. |

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. americanpharmaceuticalreview.com It provides the molecular weight of the impurity and, through fragmentation analysis, offers clues about its substructures. nih.gov

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.com By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For the Chlorambucil dimer, HRMS would be used to confirm that the molecular formula is consistent with two Chlorambucil units joined together, potentially with the loss of a small molecule like water. This accurate mass measurement is often the first piece of evidence that strongly supports a dimeric structure. nih.gov

Illustrative HRMS Data for Chlorambucil Dimer Impurity E

| Parameter | Value |

| Molecular Formula | C₂₈H₃₇Cl₃N₂O₄ |

| Calculated Monoisotopic Mass | 570.1768 |

| Observed Mass [M+H]⁺ | 571.1841 |

Tandem MS (MS/MS) experiments are then performed, where the molecular ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. Key fragment ions would correspond to the loss of the bis(2-chloroethyl)amino group or cleavage at the dimer linkage, providing conclusive evidence for the proposed structure.

Spectroscopic Approaches for Dimer Structure Determination

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a pivotal technique for the structural characterization of pharmaceutical impurities by providing detailed information about the fragmentation pathways of a precursor ion. americanpharmaceuticalreview.com In the analysis of a potential chlorambucil dimer impurity, MS/MS experiments are designed to isolate the dimer's molecular ion (precursor ion) and induce fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a veritable fingerprint of the molecule's structure.

A plausible structure for a chlorambucil dimer involves the esterification reaction between the carboxylic acid group of one chlorambucil molecule and a hydrolyzed chloroethyl group of another, forming a dimeric ester. The fragmentation pattern of such a structure would be systematically analyzed. The initial step in electrospray ionization (ESI) would be the formation of a protonated molecule [M+H]⁺. Subsequent MS/MS analysis would likely reveal characteristic neutral losses and product ions.

Key fragmentation pathways for a chlorambucil dimer impurity could include:

Loss of Chloroethyl Groups: Cleavage of the C-N bond can result in the loss of one or more chloroethyl groups.

Ester Bond Cleavage: Fragmentation of the central ester linkage would yield ions corresponding to the original chlorambucil monomer and its modified counterpart.

Decarboxylation: The loss of CO₂ from the carboxylic acid moiety is a common fragmentation pathway for related structures. researchgate.net

The precise mass measurements of both precursor and product ions, obtained using high-resolution mass spectrometry (HRMS), allow for the determination of elemental compositions, further confirming the identity and structure of the fragment ions and, by extension, the parent dimer impurity. americanpharmaceuticalreview.com

| Precursor Ion (m/z) | Proposed Neutral Loss | Major Product Ions (m/z) | Inferred Structural Moiety |

|---|---|---|---|

| [Dimer+H]⁺ | C₂H₄Cl | [M-C₂H₄Cl+H]⁺ | Loss of a chloroethyl side chain |

| [Dimer+H]⁺ | Chlorambucil Monomer | [Monomer+H]⁺ | Cleavage of the dimer linkage |

| [Dimer+H]⁺ | CO₂ | [M-CO₂+H]⁺ | Loss of the carboxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present within a molecule based on their characteristic absorption of infrared radiation. youtube.com While not typically a primary tool for quantifying trace impurities, it is invaluable for confirming structural features, especially when comparing the impurity to the parent drug. farmaciajournal.com

In the context of the chlorambucil dimer impurity, IR spectroscopy can differentiate the dimer from the monomer by identifying changes in key functional groups. The IR spectrum of chlorambucil exhibits characteristic absorption bands for the carboxylic acid (a broad O-H stretch and a C=O stretch), the aromatic ring, and the alkyl halide C-Cl bonds.

If the dimer is formed via esterification, the IR spectrum would show distinct changes:

Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption band typically found in the 2500–3300 cm⁻¹ region for the O-H bond of the carboxylic acid in the chlorambucil monomer would be absent in the dimer.

Appearance of an Ester C=O Stretch: A new, sharp absorption band would appear in the region of 1735–1750 cm⁻¹, which is characteristic of an ester carbonyl (C=O) stretch. This band would be at a higher wavenumber than the carboxylic acid C=O stretch (approx. 1700-1720 cm⁻¹) of the parent molecule.

Presence of C-O Stretch: The spectrum for the dimer would also feature C-O stretching bands in the fingerprint region (around 1000–1300 cm⁻¹), corresponding to the ester linkage.

| Functional Group | Characteristic IR Absorption (cm⁻¹) in Chlorambucil | Expected IR Absorption (cm⁻¹) in Dimer Impurity (Ester) |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500–3300 (Broad) | Absent |

| Carbonyl C=O Stretch | ~1715 (Carboxylic Acid) | ~1740 (Ester) |

| Aromatic C=C Stretch | ~1600–1450 | ~1600–1450 (Unchanged) |

| Alkyl Halide C-Cl Stretch | ~750–650 | ~750–650 (Unchanged) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Dimer Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. ukm.my For chlorambucil, the primary chromophore is the substituted benzene (B151609) ring. In acetonitrile (B52724), chlorambucil exhibits a maximum absorbance (λmax) at approximately 258 nm, corresponding to the π → π* electronic transitions of the aromatic system. researchgate.net

When chlorambucil forms a dimer, the nature of the linkage determines the impact on the UV-Vis spectrum. If the dimerization occurs at a position remote from the aromatic ring, such as through an ester linkage involving the butyric acid side chain, the aromatic chromophore itself remains largely undisturbed. Consequently, the λmax of the dimer impurity is expected to be very similar to that of the parent chlorambucil molecule.

While this lack of a significant shift means UV-Vis spectroscopy cannot, on its own, distinguish the dimer from the monomer, it is a fundamental component of chromatographic detection. In techniques like HPLC-UV, the detector is set to the λmax of the analyte (e.g., 258 nm) to achieve maximum sensitivity for both the parent drug and related impurities that share the same primary chromophore. nih.gov It confirms the presence of the aromatic core structure in the separated impurity peak.

Chromatographic-Spectroscopic Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern pharmaceutical impurity profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the separation, detection, and identification of non-volatile impurities like the chlorambucil dimer. nih.govsigmaaldrich.cnnih.gov A typical method involves reversed-phase high-performance liquid chromatography (HPLC) to separate the dimer impurity from the active pharmaceutical ingredient (API) and other degradation products. nih.gov

The separated components are then introduced into the mass spectrometer. The MS provides the molecular weight of the eluting compounds, with the high-resolution capabilities of instruments like Orbitrap or TOF analyzers allowing for the calculation of the elemental composition. americanpharmaceuticalreview.com Subsequent MS/MS analysis of the isolated dimer ion provides the fragmentation data needed for structural confirmation, as detailed in section 3.2.2.2. LC-MS/MS methods are highly sensitive and specific, capable of detecting and quantifying impurities at very low levels. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) nih.gov | To elute compounds with varying polarities. Acid improves peak shape and ionization. |

| Ionization Source | Heated Electrospray Ionization (HESI) in positive mode mdpi.com | To generate protonated molecular ions [M+H]⁺ for non-volatile analytes. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan HRMS | MRM for targeted quantification; HRMS for identification and structural elucidation. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. medistri.swiss The application of GC-MS to the analysis of chlorambucil and its dimer impurity is challenging due to their low volatility and thermal lability. The high temperatures required in the GC inlet and column can cause the parent molecule and its impurities to degrade, leading to inaccurate profiling. sepscience.com

To overcome these limitations, derivatization is often necessary. The carboxylic acid functional group of chlorambucil and its dimer can be converted into a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester). This process makes the analytes suitable for GC separation. nih.gov Once volatilized and separated on a capillary column (e.g., HP-5MS), the compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI provides extensive, reproducible fragmentation patterns that can be compared against spectral libraries for identification. thermofisher.com GC-MS/MS can then be used for targeted analysis of specific impurities with high sensitivity. mdpi.com

Liquid Chromatography-NMR (LC-NMR) for Online Characterization

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy represents a powerful, albeit less common, hyphenated technique for the definitive, unambiguous structural elucidation of impurities directly within a complex mixture. nih.gov This technique physically couples an HPLC system with an NMR spectrometer.

In this application, the sample containing chlorambucil and its impurities is first separated by the LC system. As the peak corresponding to the dimer impurity elutes from the column, it is transferred to a specialized flow cell within the NMR probe. Standard and advanced 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can then be performed "on-flow" or "stopped-flow" to gather detailed structural information.

LC-NMR provides connectivity data that is orthogonal to the mass data from MS, helping to resolve ambiguities in isomeric structures. researchgate.net The primary challenges of LC-NMR are its relatively low sensitivity compared to MS and the complexities arising from the use of protonated solvents in the mobile phase, which often requires sophisticated solvent suppression techniques. colab.ws Despite these challenges, LC-NMR is unparalleled for providing a complete structural characterization of an unknown impurity like the chlorambucil dimer without the need for laborious offline isolation and purification. nih.gov

Computational Chemistry and In Silico Predictions for Dimer Structure (e.g., QSAR for structural alerts)

Computational chemistry and in silico predictive models serve as powerful tools in modern pharmaceutical analysis, particularly for the structural elucidation of complex impurities like the chlorambucil dimer. These methods are invaluable when reference standards are scarce or when impurities are present at very low levels, making isolation and characterization via traditional spectroscopic methods challenging. By leveraging computational approaches, it is possible to predict molecular geometries, stability, and potential reactivity, thereby guiding analytical efforts and contributing to a comprehensive understanding of the impurity's structure.

In silico techniques are especially pertinent to the study of degradation products and manufacturing impurities. Methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to model various potential structures for the chlorambucil dimer. Given the reactive nature of chlorambucil's bis(2-chloroethyl)amino moiety and its carboxylic acid group, dimerization can theoretically occur through several pathways, leading to a variety of isomeric structures. Computational modeling allows for the calculation of the thermodynamic stability of these potential isomers, helping to predict the most likely structures to be formed under specific conditions.

A significant application of in silico analysis in impurity characterization is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR methodologies establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. In the context of pharmaceutical impurities, QSAR is frequently used to predict potential toxicity, such as mutagenicity or carcinogenicity, based on the molecule's structural features.

Central to many QSAR toxicity prediction models is the concept of "structural alerts." A structural alert is a specific molecular fragment or substructure that is known to be linked to a particular type of chemical reactivity or adverse biological effect. nih.gov For an alkylating agent like chlorambucil, the nitrogen mustard group is a well-established structural alert for genotoxicity. When chlorambucil dimerizes, the resulting structure may retain, modify, or eliminate these alerts. QSAR models can screen the proposed dimer structures for known alerts, providing a rapid assessment of potential risk without the need for extensive toxicological testing. This predictive capability is crucial for setting appropriate specifications and control strategies for the impurity.

The following table summarizes key computational approaches and their specific applications in the structural elucidation of the chlorambucil dimer impurity.

| Computational Method | Application in Dimer Structure Elucidation | Primary Output/Finding |

| Molecular Mechanics (MM) | Predicts the 3D conformation and relative steric strain of potential dimer isomers. | Low-energy conformations and geometric parameters (bond lengths, angles). |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts thermodynamic stability of different dimer structures. | Relative energies of isomers, optimized molecular geometries, predicted spectral data (NMR, IR). |

| QSAR for Toxicity Prediction | Screens potential dimer structures for substructures associated with toxicity (e.g., genotoxicity). | Prediction of potential biological activity; identification of structural alerts. |

| Molecular Dynamics (MD) Simulations | Simulates the behavior and conformational flexibility of the dimer structure over time in a solvent. | Information on molecular stability and intermolecular interactions. |

Detailed research findings from in silico studies can further refine the understanding of the dimer's characteristics. For instance, computational models might predict that a dimer formed via an ester linkage between the carboxylic acid of one molecule and a hydroxylated chloroethyl group of another is more thermodynamically stable than a dimer formed through direct C-N bond formation. Such a prediction would allow analytical scientists to specifically search for mass spectral fragments or NMR signals consistent with an ester linkage.

Furthermore, QSAR analysis can identify specific structural alerts within the predicted dimer structure that warrant further investigation.

| Structural Feature/Fragment | Potential Structural Alert Class | Predicted Implication |

| bis(2-chloroethyl)amino | Alkylating Agent (Nitrogen Mustard) | Potential for DNA alkylation and genotoxicity. |

| Ester Linkage | Ester | Potential for hydrolysis; may influence bioavailability or metabolic pathway. |

| Quaternary Ammonium Ion | Charged Nitrogen Center | Potential for altered receptor binding or cellular uptake mechanisms. |

Advanced Analytical Methodologies for Chlorambucil Dimer Impurity Detection and Quantification

Chromatographic Separation Techniques

A variety of chromatographic techniques are employed to resolve the Chlorambucil (B1668637) Dimer Impurity from the parent drug and other related substances. The choice of method depends on the specific requirements of the analysis, such as the polarity of the compounds, the desired resolution, and the speed of analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its versatility and high resolving power. The development and validation of a stability-indicating HPLC method are essential for accurately quantifying the Chlorambucil Dimer Impurity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Chlorambucil and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Due to its higher molecular weight and increased hydrophobicity compared to Chlorambucil, the dimer impurity is generally well-retained and separated using this technique.

Method development for the separation of the Chlorambucil Dimer Impurity by RP-HPLC typically involves the optimization of several parameters to achieve adequate resolution and peak shape.

Key RP-HPLC Method Parameters:

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18 or C8, 5 µm particle size, 250 mm x 4.6 mm | Provides good retention and separation for moderately non-polar compounds like the dimer. |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) | Controls pH and ensures ionization consistency. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic modifier to elute the analytes. |

| Elution Mode | Gradient elution | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Detection | UV at 258 nm | Chlorambucil and its impurities have a UV absorbance maximum around this wavelength. |

A typical gradient might start with a lower percentage of the organic modifier, which is gradually increased to elute the more strongly retained components like the dimer impurity. Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.

While the Chlorambucil Dimer Impurity itself is relatively non-polar, HILIC can be a valuable tool in a comprehensive impurity profile analysis of Chlorambucil, as it can separate polar degradation products or process-related impurities that might not be well-resolved by RP-HPLC. The separation mechanism in HILIC is primarily based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Considerations for HILIC Method Development:

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Silica, Amide, or Diol phase | Provides the necessary polarity for HILIC separations. |

| Mobile Phase A | Acetonitrile (>70%) | The weak solvent in HILIC. |

| Mobile Phase B | Aqueous buffer (e.g., Ammonium Formate or Acetate) | The strong solvent; promotes elution of polar compounds. |

| Elution Mode | Isocratic or Gradient | Dependent on the complexity of the impurity profile. |

| Detection | UV, Mass Spectrometry (MS) | MS is often coupled with HILIC due to the volatile mobile phases used. |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For the analysis of the Chlorambucil Dimer Impurity, UHPLC can offer several advantages, including improved separation from closely eluting impurities and a reduction in solvent consumption.

The principles of method development for UHPLC are similar to those for HPLC, but the system and column technologies allow for the use of higher flow rates and steeper gradients, leading to much shorter run times without compromising resolution.

Advantages of UHPLC for Dimer Analysis:

| Feature | Benefit |

| Higher Resolution | Better separation of the dimer from the API and other impurities. |

| Faster Analysis | Increased sample throughput. |

| Increased Sensitivity | Sharper and taller peaks lead to lower detection limits. |

| Reduced Solvent Consumption | Lower operational costs and more environmentally friendly. |

Gas Chromatography (GC) for Volatile Dimer Precursors or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the Chlorambucil Dimer Impurity itself is not suitable for direct GC analysis due to its high molecular weight and low volatility, GC can be employed for the analysis of potential volatile precursors or derivatives. For instance, certain starting materials or intermediates in the synthesis of Chlorambucil that could lead to the formation of the dimer might be volatile enough for GC analysis.

In some cases, derivatization can be used to convert non-volatile compounds into more volatile derivatives that can be analyzed by GC. For example, esterification of the carboxylic acid group in Chlorambucil or its impurities could increase their volatility. A GC-MS (Gas Chromatography-Mass Spectrometry) method has been developed for the determination of Chlorambucil, which could potentially be adapted for related substances after appropriate derivatization. molnar-institute.comresearchgate.net

Supercritical Fluid Chromatography (SFC) in Impurity Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. It offers fast separations and is considered a "green" technology due to the use of CO2.

SFC can be a valuable tool for the analysis of pharmaceutical impurities, including the Chlorambucil Dimer Impurity. It often provides different selectivity compared to HPLC, making it a complementary technique for impurity profiling. The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analyses.

Key Aspects of SFC for Impurity Analysis:

| Parameter | Typical Conditions | Rationale |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | The co-solvent is used to modify the polarity of the mobile phase and elute the analytes. |

| Stationary Phase | Similar to HPLC (e.g., silica, diol, chiral phases) | The choice of stationary phase is crucial for achieving the desired selectivity. |

| Pressure & Temperature | Above the critical point of CO2 (31.1 °C and 73.8 bar) | To maintain the mobile phase in a supercritical state. |

| Detection | UV, MS | Compatible with standard HPLC detectors. |

Detection Modalities in Analytical Procedures

The choice of detector in high-performance liquid chromatography (HPLC) is paramount for achieving the required sensitivity and selectivity for impurity profiling. The selection is typically guided by the physicochemical properties of the analyte, such as the presence or absence of a chromophore.

Diode Array Detection (DAD) and UV-Vis Spectroscopy are powerful tools for the analysis of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet-visible region. Chlorambucil's aromatic ring structure allows for detection using these methods. An HPLC-UV method for the determination of chlorambucil has been developed with detection at 258 nm. wisdomlib.orgmdpi.comnih.govresearchgate.net This wavelength is selected to achieve maximum absorbance and, consequently, high sensitivity. abap.co.in

A key advantage of DAD is its ability to acquire spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and can help in the preliminary identification of unknown impurities by comparing their UV spectra to that of the parent compound. lcms.cz For the Chlorambucil Dimer Impurity, a DAD detector would be instrumental in confirming that the impurity peak is spectrally homogeneous and not co-eluting with other components.

Table 1: Illustrative HPLC-DAD Parameters for Chlorambucil and its Dimer Impurity

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 10 µL |

This table is for illustrative purposes and actual parameters would require method development.

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that provides information about the molecular weight and structure of analytes. iajps.com When coupled with liquid chromatography (LC-MS), it is a powerful tool for the identification and quantification of impurities, even at trace levels. ucc.ielcms.cz For the Chlorambucil Dimer Impurity, MS detection would offer unambiguous identification by determining its molecular mass. nih.gov

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further aiding in its structural elucidation. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, yielding a characteristic fragmentation pattern that can confirm its structure, often by comparing it to the fragmentation of the parent drug. mdpi.com The high sensitivity of MS makes it particularly suitable for detecting and quantifying impurities that may be present at very low levels. nih.gov

For compounds that lack a significant UV chromophore, Evaporative Light Scattering Detection (ELSD) presents a viable alternative. researchgate.net ELSD is a universal detector that can detect any non-volatile analyte dissolved in a volatile mobile phase. researchgate.net The detection principle involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the scattered light from the resulting analyte particles. researchgate.net

While the Chlorambucil Dimer Impurity is expected to have a chromophore due to its structure being derived from chlorambucil, ELSD could be employed as a complementary technique, especially if other non-chromophoric impurities are suspected to be present. It is important to note that the response in ELSD is not directly proportional to the concentration and often requires a logarithmic transformation to achieve linearity. The sensitivity of ELSD can be influenced by several factors, including the volatility of the analyte and the mobile phase composition. researchgate.net

Method Validation for Dimer Impurity Analysis

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. abap.co.in The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. researchgate.net For impurity quantification, key validation parameters include specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). abap.co.innih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net In the context of the Chlorambucil Dimer Impurity, the analytical method must be able to resolve the dimer peak from the main chlorambucil peak and any other related substances. ijsr.net

This is typically demonstrated by showing that there is no interference from a placebo or blank solution at the retention time of the dimer impurity. researchgate.net Peak purity analysis using a DAD detector can also be used to demonstrate specificity by showing that the spectrum of the dimer peak is homogeneous. researchgate.net Spiking the sample with known impurities and demonstrating their separation further establishes the specificity of the method. ijsr.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. abap.co.in For the Chlorambucil Dimer Impurity, linearity would be established by preparing a series of solutions of the impurity at different concentrations and plotting the detector response against the concentration. The relationship is typically evaluated by calculating the correlation coefficient (r) of the regression line, which should be close to 1. abap.co.inresearchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. nih.govnih.gov

Table 2: Illustrative Linearity, LOD, and LOQ Data for Chlorambucil Dimer Impurity

| Parameter | Result |

| Linearity Range | LOQ - 150% of the specification limit |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

This table presents typical values for impurity method validation and is for illustrative purposes only. Actual values would be determined experimentally.

The accurate determination of LOD and LOQ is critical for ensuring that the analytical method is sensitive enough to control the Chlorambucil Dimer Impurity at levels compliant with regulatory requirements. nih.gov

Accuracy and Precision in Dimer Analysis

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For the Chlorambucil Dimer Impurity, establishing these parameters is fundamental for reliable quantification.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector, is a commonly employed technique for the analysis of non-volatile impurities like dimers. The validation of such a method for accuracy and precision would typically involve the following:

Accuracy: The accuracy of the method for the Chlorambucil Dimer Impurity would be determined by recovery studies. This involves spiking a sample matrix with a known concentration of the purified dimer impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery of the dimer is then calculated. An acceptance criterion for recovery is typically within 98.0% to 102.0%.

Precision:

Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate injections of a homogeneous sample of the dimer impurity at a specified concentration. The relative standard deviation (RSD) of the peak areas is calculated, with a typical acceptance criterion of not more than 2.0%.

Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure. It is determined by performing the analysis on different days, with different analysts, and on different instruments. The RSD for the results obtained under these varied conditions should also meet a predefined limit, often not more than 2.0%.

Table 1: Illustrative Data for Accuracy and Precision of Chlorambucil Dimer Impurity Analysis

| Parameter | Concentration Level | Acceptance Criteria | Illustrative Finding |

| Accuracy | 80% | 98.0% - 102.0% | 99.5% |

| 100% | 98.0% - 102.0% | 100.2% | |

| 120% | 98.0% - 102.0% | 101.1% | |

| Precision | |||

| Repeatability | 100% | RSD ≤ 2.0% | 0.8% |

| Intermediate | 100% | RSD ≤ 2.0% | 1.2% |

This table presents hypothetical data for illustrative purposes, as specific research findings on Chlorambucil Dimer Impurity were not publicly available.

Robustness of Analytical Methods

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for the Chlorambucil Dimer Impurity, robustness studies would involve systematically altering critical method parameters and observing the effect on the analytical results, particularly the resolution between the dimer and other components.

Key parameters to be investigated during a robustness study include:

Mobile Phase Composition: Varying the percentage of the organic solvent in the mobile phase (e.g., ±2%).

Mobile Phase pH: Adjusting the pH of the aqueous component of the mobile phase (e.g., ±0.2 units).

Column Temperature: Changing the column oven temperature (e.g., ±5 °C).

Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).

Wavelength: Altering the detection wavelength (e.g., ±2 nm).

The system suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored during these variations. The method is considered robust if these parameters remain within the predefined acceptance criteria.

Table 2: Example of Robustness Study Parameters and Acceptance Criteria for Chlorambucil Dimer Impurity Analysis

| Parameter | Variation | Acceptance Criteria for System Suitability |

| Mobile Phase Organic % | ± 2% | Resolution > 2.0; Tailing Factor < 1.5 |

| Mobile Phase pH | ± 0.2 | Resolution > 2.0; Tailing Factor < 1.5 |

| Column Temperature (°C) | ± 5 | Resolution > 2.0; Tailing Factor < 1.5 |

| Flow Rate (mL/min) | ± 0.1 | Resolution > 2.0; Tailing Factor < 1.5 |

| Wavelength (nm) | ± 2 | Consistent peak response |

This table presents a general framework for a robustness study. Specific findings would depend on the particular analytical method developed.

Control Strategies for Chlorambucil Dimer Impurity

Process Optimization in Chlorambucil (B1668637) Synthesis to Mitigate Dimer Formation

The formation of the Chlorambucil Dimer Impurity is intrinsically linked to the synthesis process. Therefore, meticulous optimization of the manufacturing process is the primary strategy for its control. This involves a multi-faceted approach, from scrutinizing raw materials to refining reaction conditions and enhancing purification methods.

The quality of starting materials is a foundational element in controlling impurities in the final active pharmaceutical ingredient (API). Contaminated raw materials or the presence of unreacted reagents can introduce impurities that may persist through the manufacturing process or participate in side reactions, leading to the formation of new impurities like the dimer. daicelpharmastandards.com

Key strategies for raw material quality control include:

Stringent Specifications: Establishing and enforcing strict specifications for all starting materials, including identity, purity, and limits for known and unknown impurities.

Supplier Qualification: Implementing a robust supplier qualification program to ensure that vendors consistently provide materials of the required quality.

In-depth Characterization: Utilizing advanced analytical techniques to fully characterize incoming raw materials, identifying any trace impurities that could potentially interfere with the reaction or contribute to dimer formation. The impact of trace impurities in raw materials on final product quality has been noted in various manufacturing processes, highlighting the need for tight control. nih.gov

Chlorambucil synthesis is a multi-step process. google.com The purity of each isolated intermediate has a direct and significant impact on the purity profile of the final product. Failure to control impurities at intermediate stages can lead to their carry-over or transformation into other impurities, including the dimer, in subsequent steps.

Effective management of intermediate purity involves:

In-Process Controls (IPCs): Implementing IPCs at critical steps to monitor the reaction's progress and the purity of the intermediates. This allows for adjustments to be made in real-time to prevent the formation of impurities.

Purification of Intermediates: Where necessary, incorporating purification steps for intermediates to remove impurities before proceeding to the next stage of the synthesis. This proactive approach prevents the accumulation of undesirable compounds.

Characterization of Intermediate Impurities: Identifying and characterizing impurities that arise at intermediate stages to understand their potential to be carried over or to react further to form the final dimer impurity.

The kinetic and thermodynamic profile of a chemical reaction is heavily influenced by parameters such as temperature, pH, and reaction time. Optimization of these parameters is crucial to maximize the yield of Chlorambucil while minimizing the formation of the dimer impurity. The synthesis of Chlorambucil often involves steps that require mild conditions and careful temperature control to achieve higher yields and purity. google.com

Studies on Chlorambucil's stability have shown that its degradation rate is influenced by pH, indicating the molecule's sensitivity to this parameter. nih.gov This sensitivity underscores the need for precise pH control during synthesis to prevent side reactions that could lead to dimerization.

Table 1: Impact of Reaction Parameter Optimization on Dimer Formation

| Parameter | Effect on Dimer Formation | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rates but may also accelerate side reactions, leading to greater dimer formation. | Conduct reactions at the lowest effective temperature. Employ precise temperature control (e.g., using ice baths) during critical steps. google.com |

| pH | Deviations from the optimal pH range can promote degradation or side reactions, potentially increasing the likelihood of dimerization. nih.gov | Maintain strict control over the pH of the reaction mixture through the use of appropriate buffer systems or controlled addition of acids/bases. |

| Reaction Time | Prolonged reaction times can lead to the degradation of the product and the formation of impurities, including dimers. | Monitor the reaction progress using in-process controls and quench the reaction as soon as it reaches optimal completion. |

The choice of solvents and reagents can profoundly influence the course of a chemical reaction, affecting both yield and impurity profile. chemrxiv.org Solvents can impact the solubility of reactants and intermediates, reaction rates, and the relative stability of transition states, thereby influencing the selectivity of the reaction.

Strategies for solvent and reagent selection include:

Solvent Screening: Conducting studies to evaluate a range of solvents to identify one that maximizes the yield of the desired product while minimizing dimer formation. Non-traditional solvents are increasingly explored to improve reaction selectivity and reduce environmental impact. chemrxiv.org

Reagent Purity: Ensuring the high purity of all reagents used in the synthesis to avoid the introduction of catalytic impurities that might promote side reactions. daicelpharmastandards.com

Stoichiometry Control: Precise control over the stoichiometry of reagents is essential. An excess of a particular reactant might favor an alternative reaction pathway leading to the dimer.

Even with an optimized synthesis process, the formation of some level of the dimer impurity may be unavoidable. Therefore, robust and efficient purification methods are essential to ensure the final API meets the required purity specifications.

Recrystallization: This is a primary technique for purifying solid compounds. libretexts.org The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize while impurities, including the dimer, remain in the solution. mt.comyoutube.com The effectiveness of recrystallization depends heavily on the selection of the appropriate solvent, where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity has different solubility characteristics. youtube.com Slow cooling rates are generally favored to promote the formation of larger, purer crystals. stackexchange.comresearchgate.net

Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for separating and isolating impurities from APIs, including structurally similar dimer impurities. amazonaws.comeuropeanpharmaceuticalreview.com This method offers high resolution and can be scaled up for manufacturing purposes. Specific chromatographic techniques, such as reverse-phase HPLC or hydrophilic interaction chromatography (HILIC), can be developed to achieve efficient separation of the Chlorambucil Dimer Impurity from the main compound. europeanpharmaceuticalreview.comnih.gov

Filtration: In some cases, impurities with significantly different solubility profiles can be removed by filtration. For instance, if the dimer impurity is insoluble in a particular solvent system where the API is soluble, a simple filtration step can effectively remove it. google.com

Table 2: Comparison of Purification Techniques for Dimer Removal

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Difference in solubility between the API and impurity at different temperatures. libretexts.org | Cost-effective, scalable, can yield very high purity. researchgate.net | Dependent on finding a suitable solvent, may result in yield loss. |

| Preparative HPLC | Differential partitioning of components between a stationary and mobile phase. europeanpharmaceuticalreview.com | High separation efficiency, applicable to a wide range of impurities. nih.gov | Higher cost, solvent intensive, may require specialized equipment. |

| Filtration | Physical separation of insoluble solids from a liquid. google.com | Simple, rapid, and inexpensive. | Only applicable if the dimer has very low solubility compared to the API. |

Forced Degradation Studies and Dimer Formation Profiling

Forced degradation, or stress testing, is a regulatory requirement that involves subjecting a drug substance to conditions more severe than accelerated stability testing. researchgate.netmedcraveonline.com These studies are crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the stability-indicating power of analytical methods. rjptonline.orgpharmtech.com

By subjecting Chlorambucil to various stress conditions, the propensity for dimer formation can be systematically investigated. This helps in understanding the mechanisms by which the dimer is formed and provides valuable information for developing manufacturing processes and storage conditions that prevent its formation. medcraveonline.com The goal is typically to achieve 5-20% degradation of the drug substance to ensure that relevant degradation products are formed without generating secondary products that may not be seen under normal storage conditions. researchgate.net

Table 3: Typical Forced Degradation Conditions and Their Relevance to Dimer Formation

| Stress Condition | Typical Conditions | Potential Impact on Dimer Formation |

|---|---|---|

| Acidic Hydrolysis | e.g., 0.1 N HCl at elevated temperature | May catalyze reactions between Chlorambucil molecules or its degradation products, leading to dimerization. |

| Basic Hydrolysis | e.g., 0.1 N NaOH at room or elevated temperature | Base-catalyzed reactions could promote the formation of the dimer impurity. The stability of Chlorambucil is known to be pH-dependent. nih.gov |

| Oxidation | e.g., 3% H₂O₂ at room temperature | While direct oxidation may lead to other impurities, the resulting products could potentially react to form dimers. |

| Thermal Stress | e.g., Dry heat at >60°C | High temperatures can provide the activation energy needed for dimerization reactions to occur. |

| Photostability | e.g., Exposure to UV/Visible light as per ICH Q1B guidelines | Light energy can induce photochemical reactions, potentially leading to the formation of various degradation products, including dimers. |

By analyzing the samples from these stress studies using a validated, stability-indicating method like HPLC, a profile of the Chlorambucil Dimer Impurity formation under different conditions can be established. daicelpharmastandards.com This information is invaluable for risk assessment and for implementing robust control strategies throughout the product lifecycle.

Stress Conditions Simulating Degradation Pathways (e.g., pH, Temperature, Light)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. For chlorambucil, several environmental factors have been shown to influence its stability and promote the formation of degradation products, including the dimer impurity.

pH: The hydrolytic stability of chlorambucil is highly dependent on pH. The degradation rate is significantly slower in acidic conditions and increases as the pH becomes neutral to alkaline. nih.govnih.gov Studies on the hydrolysis kinetics of chlorambucil show a sharp increase in the degradation rate around pH 2.5 and another inflection near pH 5.0, corresponding to the ionization of the nitrogen mustard and carboxylic acid groups, respectively. nih.gov The rate of hydrolysis is relatively independent of pH in the range of 6.0 to 10.0. nih.gov

Temperature: Temperature is a critical factor influencing the rate of chlorambucil degradation. As with most chemical reactions, an increase in temperature accelerates the degradation process. d-nb.info Conversely, the stability of chlorambucil is significantly enhanced at lower temperatures. Studies have shown that chlorambucil solutions are substantially more stable when stored in a frozen state, with a 5% degradation time (t95) of approximately 8 months at -70°C. nih.gov This highlights the importance of temperature control during manufacturing, transport, and storage.

Table 1: Influence of Stress Conditions on Chlorambucil Degradation

Identification of Degradation Products and Their Kinetics

The degradation of chlorambucil follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the drug. nih.gov Through stress testing, several degradation products have been identified. A primary hydrolytic degradation product is 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid, formed by the hydrolysis of one of the chloroethyl groups. nih.gov

In addition to simple hydrolysis products, more complex structures such as the Chlorambucil Dimer Impurity have been identified. daicelpharmastandards.com This impurity, also known as Chlorambucil EP Impurity E, likely forms through the intermolecular reaction of two chlorambucil molecules. As a bifunctional alkylating agent, a molecule of chlorambucil can potentially react with a second molecule, leading to the formation of a dimeric structure. The presence of such impurities must be carefully monitored to ensure the quality and safety of the drug substance.

Table 2: Identified Degradation Products of Chlorambucil

Quality by Design (QbD) Approaches for Impurity Control